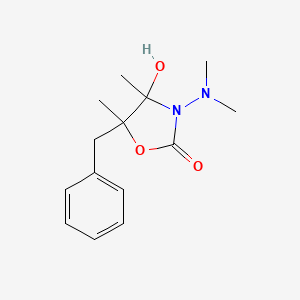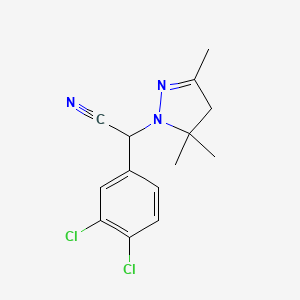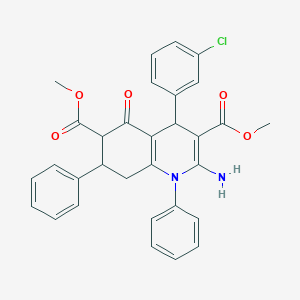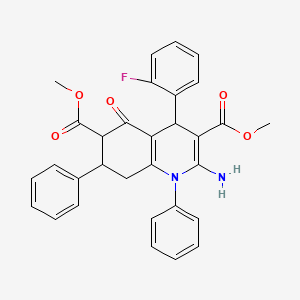![molecular formula C19H19N3O7 B4305625 N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE](/img/structure/B4305625.png)
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
概要
説明
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro groups, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chalcone Intermediate: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol yields the chalcone intermediate.
Nitration: The chalcone intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the aromatic ring.
Acetamide Formation: The nitrated chalcone is then reacted with N-methylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
科学的研究の応用
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and aromatic rings allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-ethylacetamide
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-propylacetamide
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-butylacetamide
Uniqueness
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research.
特性
IUPAC Name |
N-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dinitrophenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-12(23)20(2)16-10-14(21(24)25)11-17(22(26)27)15(16)7-5-13-6-8-18(28-3)19(9-13)29-4/h5-11H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHBWDNZVFRRK-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-(4-chlorophenyl)-5-methyl-1,3-dihydropyrrolo[1,2-c]thiazole-6,7-dicarboxylate](/img/structure/B4305559.png)
![2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305566.png)
![2,4-DICHLORO-N-CYCLOPROPYL-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305568.png)
![2,4-DICHLORO-N-(4-CHLOROPHENYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305573.png)
![N-{[1-(2-adamantyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4305579.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4305584.png)
![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)



![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4305617.png)



